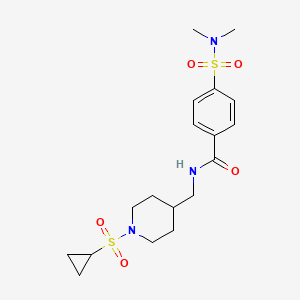

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

Description

Properties

IUPAC Name |

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-4-(dimethylsulfamoyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O5S2/c1-20(2)27(23,24)16-5-3-15(4-6-16)18(22)19-13-14-9-11-21(12-10-14)28(25,26)17-7-8-17/h3-6,14,17H,7-13H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVMBKFEAQDNCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a cyclopropylsulfonyl group, which is linked to a benzamide moiety containing a dimethylsulfamoyl group. The molecular formula is , and its molecular weight is approximately 392.6 g/mol. The structural complexity may contribute to its unique biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have shown effectiveness in inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes . This suggests that this compound may also exhibit anti-inflammatory properties.

- Antimicrobial Activity : Structural analogs have demonstrated antimicrobial effects, indicating potential for this compound to target bacterial infections.

- Antitumor Effects : Preliminary studies suggest that compounds with similar piperidine structures can exhibit cytotoxicity against various cancer cell lines, making this compound a candidate for further investigation in oncology .

Structure-Activity Relationships (SAR)

The SAR analysis reveals that modifications in the chemical structure significantly influence biological activity:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)benzenesulfonamide | Chlorophenyl group and sulfonamide | Antimicrobial |

| 1,3-Diarylpyrazolyl-acylsulfonamides | Pyrazole core with sulfonamide | Anti-tuberculosis |

| 5-Cyclopropyl-4-(piperidin-3-yl)benzenesulfonamide | Similar piperidine structure | Potential anti-inflammatory |

The unique combination of the cyclopropylsulfonyl group and the piperidine moiety in this compound may enhance its pharmacological profile compared to other sulfonamide derivatives.

Case Studies and Research Findings

Recent studies have provided insights into the biological efficacy of this compound:

- Cytotoxicity Assays : In vitro testing on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects, with IC50 values comparable to established chemotherapeutic agents . For instance, compounds with similar structures showed IC50 values ranging from 34 to >100 µM against MDA-MB 231 and U87 MG cell lines.

- In Vivo Studies : Animal models treated with related compounds showed reduced tumor growth rates, indicating potential for therapeutic use in cancer treatment .

- Inflammatory Response : Compounds targeting COX-2 pathways demonstrated reduced inflammation markers in animal models, suggesting that this compound could also be effective in treating inflammatory diseases .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparison

Table 1: Key Structural Features and Physicochemical Properties

Key Differences and Implications

a) Sulfonamide Substitutions

- Cyclopropane’s ring strain may also influence conformational flexibility during target binding.

- Both the target and compounds share an N,N-dimethylsulfamoyl group, which enhances hydrophilicity. However, ’s benzofuran core (vs. benzamide in the target) reduces hydrogen-bonding capacity, likely lowering solubility .

b) Aromatic System Variations

- ’s pyridazinone ring introduces a planar, electron-deficient heterocycle, which may alter π-π stacking interactions compared to the target’s benzamide system .

Hypothetical Pharmacokinetic and Pharmacodynamic Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.